molecular formula C18H15FN6O2S B2452836 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 896678-26-5

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No. B2452836
M. Wt: 398.42
InChI Key: QCMSFKFJWYRKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15FN6O2S and its molecular weight is 398.42. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling and Imaging

Compounds within this family have been utilized in the development of radioligands for positron emission tomography (PET) imaging. A notable application involves their use in imaging the translocator protein (18 kDa), which is significant for neuroinflammation studies and neurological disease diagnosis. The synthesis process involves labeling with fluorine-18, a radioisotope, facilitating in vivo imaging (Dollé et al., 2008).

Antimicrobial Activities

Derivatives of this compound class have shown promising antimicrobial properties. For instance, specific modifications led to the synthesis of compounds with significant antibacterial and antifungal activities. This includes the creation of new ring systems that exhibit potent antimicrobial effects, highlighting their potential as novel antimicrobial agents (Hassan, 2000).

Drug Development and Molecular Probes

These compounds have also been explored for their potential in drug development, particularly as molecular probes for receptors like the A2A adenosine receptor. The high affinity and selectivity of certain derivatives make them suitable candidates for further pharmacological studies, potentially leading to new therapeutic agents (Kumar et al., 2011).

Cancer Research

In the realm of oncology, modifications of the compound have resulted in derivatives with notable anticancer effects. This involves altering specific groups within the molecule to achieve potent antiproliferative activities against various cancer cell lines, suggesting their utility as leads in anticancer drug development (Wang et al., 2015).

Anti-inflammatory and Antinociceptive Properties

Research into the analgesic and anti-inflammatory properties of these compounds has yielded derivatives with significant activity. This is particularly relevant for the development of new therapeutic agents for pain and inflammation management (Selvam et al., 2012).

Herbicide Development

Additionally, triazolopyrimidine sulfonanilide derivatives have been investigated as acetohydroxyacid synthase inhibitors, a key enzyme in plant growth. This research aims to develop new herbicides with high activity and environmental compatibility, demonstrating the compound's versatility beyond pharmaceutical applications (Chen et al., 2009).

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2S/c19-14-6-2-1-4-12(14)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-13-5-3-7-27-13/h1-7,11H,8-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMSFKFJWYRKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CO4)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

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